molecular formula C18H21NO3 B2480112 N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1448044-50-5

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2480112
CAS No.: 1448044-50-5
M. Wt: 299.37
InChI Key: OGENPPVRVVHREA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that features a furan ring, a phenyl group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrofuran derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to its combination of a furan ring, a phenyl group, and a tetrahydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-18(13-15-5-2-1-3-6-15)19(14-17-7-4-10-22-17)16-8-11-21-12-9-16/h1-7,10,16H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGENPPVRVVHREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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